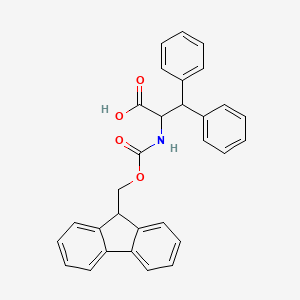

FMOC-DL-3,3-diphenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

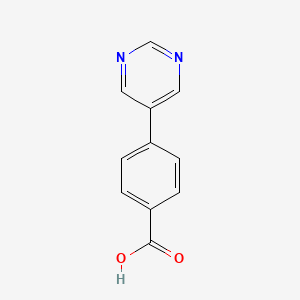

FMOC-DL-3,3-diphenylalanine (Fmoc-FF) is a dipeptide derivative that exhibits a strong propensity for self-assembly into various supramolecular structures. This self-assembly is influenced by factors such as pH, solvent choice, and concentration, leading to the formation of different nanostructures like fibrils, ribbons, and hydrogels . These structures are typically stabilized by beta-sheet formation and pi-pi stacking interactions, particularly due to the aromatic nature of the Fmoc group .

Synthesis Analysis

The synthesis of Fmoc-FF and related compounds often involves solid-phase peptide synthesis using Fmoc chemistry. This method allows for the efficient incorporation of amino acids into peptides, which can then be further modified or used to generate hydrogels and other materials . The synthesis of Fmoc-FF is not detailed in the provided papers, but the general approach would involve the coupling of Fmoc-protected phenylalanine with another phenylalanine unit, followed by deprotection and purification steps.

Molecular Structure Analysis

The molecular structure of Fmoc-FF is characterized by the presence of the Fmoc group, which is a bulky aromatic moiety that protects the amine function during peptide synthesis. This group plays a crucial role in the self-assembly and optical properties of the molecule. Studies have shown that the Fmoc group can participate in hydrogen bonding and other noncovalent interactions, which are essential for the formation of supramolecular structures .

Chemical Reactions Analysis

Fmoc-FF can undergo various chemical reactions typical of peptides, such as amide bond formation and cleavage. Additionally, the Fmoc group itself can be removed under basic conditions, which is a common step in peptide synthesis. The self-assembly process of Fmoc-FF into hydrogels can be considered a chemical reaction where the solvent and pH conditions induce a phase transition, leading to the formation of a fibrous network .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-FF are closely related to its ability to form hydrogels. These gels exhibit a range of mechanical properties that can be tuned by adjusting the pH, solvent, and other experimental conditions . The self-assembly mechanism of Fmoc-FF is pH-dependent, with apparent pKa shifts observed during the process, which coincide with significant structural changes . The optical properties of the Fmoc group are also modulated by

Applications De Recherche Scientifique

Self-Assembly Mechanism and pH Influence

FMOC-FF's self-assembly into fibrils and its pH-dependent structural transitions have been extensively studied. The self-assembly process is influenced by pH, inducing apparent pKa shifts and resulting in the formation of flexible fibrils or flat rigid ribbons based on the pH level. This phenomenon is crucial for understanding the conditions under which FMOC-FF can form hydrogels or other nanostructures for biomedical applications (Tang et al., 2009).

Hydrogel Properties

The variability in the mechanical properties of FMOC-FF hydrogels has been attributed to the final pH of the gels, irrespective of the gel formation method. This insight is significant for tailoring the gel properties for specific applications, such as drug delivery systems or scaffolds for tissue engineering (Raeburn et al., 2012).

Enzyme-Based Optical Biosensors

FMOC-FF hydrogels have been utilized as platforms for enzyme-based optical biosensors. The encapsulation of enzymes and fluorescent reporters within the hydrogel matrix allows for the detection of analytes like glucose, demonstrating the hydrogel's potential in biosensing applications (Kim et al., 2011).

Scaffold Material for Tissue Engineering

The self-assembled peptide hydrogel, formed by FMOC-FF, serves as a versatile scaffold material, supporting the proliferation and differentiation of mesenchymal stem cells (MSCs). This application highlights the potential of FMOC-FF in musculoskeletal tissue engineering, providing a nanofibrous network that mimics the extracellular matrix and promotes cell attachment and growth (Wang et al., 2017).

Controlled Drug Release

Innovations in peptide-based hydrogelators, such as FMOC-FF, have led to the development of materials that can act as carriers for controlled drug release. Modifications to improve hydrophilicity have resulted in hydrogels that form under mild conditions and are capable of encapsulating and releasing drugs, highlighting their potential in biomedical applications (Li et al., 2021).

Mécanisme D'action

Target of Action

FMOC-DL-3,3-diphenylalanine, also known as Fmoc-FF, is primarily targeted towards the formation of self-supporting hydrogels . These hydrogels are three-dimensional networks capable of encapsulating high amounts of water or other biological fluids . The compound’s ability to self-assemble in these hydrogels under physiological conditions has made it one of the most studied ultra-short peptides .

Mode of Action

The interaction of this compound with its targets involves a process of self-assembly. This compound forms β-sheets that self-assemble laterally through π–π stacking of the fluorenyl groups into nanofibrous networks . The structural properties of the resulting hydrogel, including mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation and properties of hydrogels. The compound’s ability to self-assemble in hydrogels affects the structural arrangement and behavior of these materials in terms of stiffness, matrix porosity, and stability . The final material obtained is deeply dependent on the preparation method .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of hydrogels. These hydrogels have a broad range of applications in different fields, such as biomedical and industrial fields . The development of novel this compound-based hybrid systems has been proposed, combining the ultra-short hydrogelator with other entities such as polysaccharides, polymers, peptides, or organic molecules .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. The compound’s ability to form hydrogels is dependent on the experimental conditions used during preparation, including the solvent and pH . Additionally, the compound’s interaction with its targets can be affected by the presence of other molecules, as seen in the development of hybrid systems .

Safety and Hazards

Safety precautions should be taken when handling FMOC-DL-3,3-diphenylalanine. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Analyse Biochimique

Biochemical Properties

FMOC-DL-3,3-diphenylalanine plays a crucial role in various biochemical reactions, primarily due to its ability to self-assemble into stable nanostructures. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with enzymes involved in peptide synthesis, such as proteases and peptidases, by forming stable complexes that can inhibit or modulate their activity . Additionally, it can interact with proteins involved in cell signaling pathways, potentially influencing their function and activity.

Cellular Effects

This compound has been observed to exert significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis . Furthermore, it has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes and pathways. For example, this compound can enhance the activity of glycolytic enzymes, leading to increased glucose uptake and utilization in cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, modulating their activity and function. For instance, this compound has been shown to inhibit the activity of certain proteases by forming stable complexes with their active sites . Additionally, it can activate signaling pathways by binding to cell surface receptors, leading to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of byproducts that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as promoting tissue regeneration and reducing inflammation . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and tissue damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration ranges. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as peptidases, which cleave the peptide bonds to release the constituent amino acids . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes. For example, it can enhance the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to increased energy production in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through endocytosis or facilitated diffusion, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can interact with intracellular binding proteins, which can influence its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can be directed to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, it can localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENQOTJCVODUQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine](/img/structure/B1307587.png)

![6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1307626.png)

![2-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1307632.png)